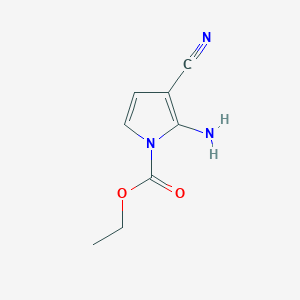
6-Bromo-3-methoxy-2-((4-methylbenzyl)oxy)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-3-methoxy-2-((4-methylbenzyl)oxy)benzaldehyde is an organic compound with the molecular formula C16H15BrO3. This compound is characterized by the presence of a bromine atom, a methoxy group, and a benzyl ether group attached to a benzaldehyde core. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-methoxy-2-((4-methylbenzyl)oxy)benzaldehyde can be achieved through several synthetic routes. One common method involves the bromination of 3-methoxy-2-((4-methylbenzyl)oxy)benzaldehyde using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-3-methoxy-2-((4-methylbenzyl)oxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: 6-Bromo-3-methoxy-2-((4-methylbenzyl)oxy)benzoic acid.
Reduction: 6-Bromo-3-methoxy-2-((4-methylbenzyl)oxy)benzyl alcohol.
Substitution: 6-Methoxy-3-methoxy-2-((4-methylbenzyl)oxy)benzaldehyde.
Aplicaciones Científicas De Investigación
6-Bromo-3-methoxy-2-((4-methylbenzyl)oxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of complex molecules.
Mecanismo De Acción
The mechanism of action of 6-Bromo-3-methoxy-2-((4-methylbenzyl)oxy)benzaldehyde involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-4-methoxybenzaldehyde
- 5-Bromo-2-hydroxy-3-methoxybenzaldehyde
- 4-Bromo-2-methoxybenzaldehyde
Uniqueness
6-Bromo-3-methoxy-2-((4-methylbenzyl)oxy)benzaldehyde is unique due to the presence of the 4-methylbenzyl ether group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other brominated methoxybenzaldehydes and influences its reactivity and applications in various fields.
Propiedades
Fórmula molecular |
C16H15BrO3 |
|---|---|
Peso molecular |
335.19 g/mol |
Nombre IUPAC |
6-bromo-3-methoxy-2-[(4-methylphenyl)methoxy]benzaldehyde |
InChI |
InChI=1S/C16H15BrO3/c1-11-3-5-12(6-4-11)10-20-16-13(9-18)14(17)7-8-15(16)19-2/h3-9H,10H2,1-2H3 |
Clave InChI |
GDXYJXZTZAUFQV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)COC2=C(C=CC(=C2C=O)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl trans-2-{[(tert-butyldiphenylsilyl)oxy]methyl}-3-(hydroxymethyl)azetidine-1-carboxylate](/img/structure/B15231216.png)
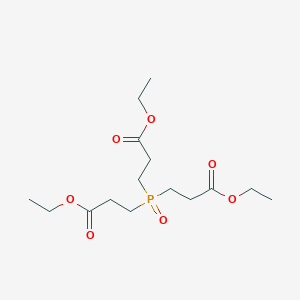
![2-(Dimethylamino)pyrrolo[2,1-f][1,2,4]triazine-4(3H)-thione](/img/structure/B15231232.png)
![6-(tert-Butyl)-1,3-dimethyl-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde](/img/structure/B15231243.png)
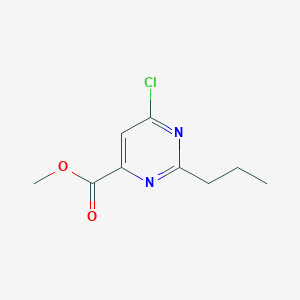

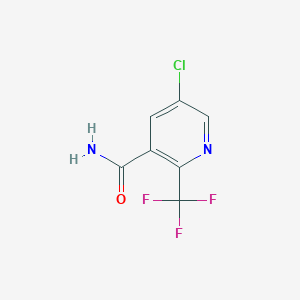
![4-Fluorobicyclo[4.1.0]heptane-3-carboxylicacid](/img/structure/B15231284.png)
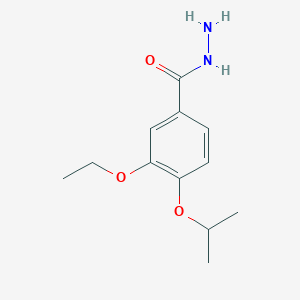
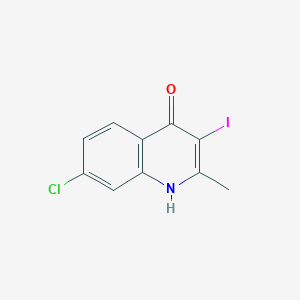

![Dispiro[1,3-dioxolane-2,2'-bicyclo[2.2.2]octane-5',2''-[1,3]dioxolane]-1',4'-dimethanol](/img/structure/B15231299.png)
![Tert-butyl9-cyano-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B15231300.png)
